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Abstract: Cobalt(II) benzoate trihydrate, with the formula unit [Co(Bz)(H₂O)₂]Bz·H₂O, presents a

fascinating case study in molecular magnetism.[1][2][3] Structurally, it forms one-dimensional

chains where Co(II) centers are triply linked by a syn-syn bridging benzoate and two aqua

ligands.[1][2][3] This arrangement leads to significant ferromagnetic exchange coupling

between the cobalt ions.[1][2][3] Paradoxically, the material undergoes a phase transition to an

antiferromagnetic state at a Néel temperature (T_N) of 5.5 K.[1][2][3] Despite this

antiferromagnetic ordering, the compound exhibits exceptionally slow magnetic relaxation, a

characteristic typically associated with single-molecule magnets (SMMs) or single-chain

magnets (SCMs).[1][2] This guide provides a comprehensive overview of its synthesis,

structural characteristics, and the complex, multi-pathway magnetic relaxation dynamics that

make it a compelling subject for research in molecular magnetism.

Data Presentation: Structural and Magnetic
Properties
The quantitative data derived from experimental characterization of cobalt(II) benzoate

trihydrate are summarized below.

Table 1: Crystallographic Data
Single-crystal X-ray diffraction performed at 173 K provides the following structural parameters.

[1][3]
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Parameter Value

Empirical Formula CoC₁₄H₁₆O₇

Formula Weight (Mr) 355.20

Crystal System Monoclinic

Space Group I2/a

a (Å) 6.2318(4)

b (Å) 34.130(3)

c (Å) 6.9115(4)

β (°) 95.703(7)

Volume (Å³) 1462.72(17)

Z 4

Calculated Density (g/cm³) 1.613

Radiation MoKα (λ = 0.71073 Å)

CCDC Deposition Number 1536321

Table 2: DC Magnetic Properties
Direct current (DC) magnetic measurements reveal a transition from a ferromagnetically

coupled paramagnetic phase to an antiferromagnetic phase.

Parameter Value / Observation

Néel Temperature (T_N) 5.5 K

High-Temperature Behavior (T > 5.5 K)
Paramagnetic phase with strong ferromagnetic

exchange coupling

Low-Temperature Behavior (T < 5.5 K) Antiferromagnetic phase

Hysteresis Loop
Observed at T = 2.0 K with two lobes, despite

zero remnant magnetization
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Table 3: AC Magnetic Relaxation Parameters
Alternating current (AC) susceptibility measurements uncover complex slow magnetic

relaxation dynamics, which are highly dependent on the applied external DC magnetic field.

Condition Observed Channels
Relaxation Dynamics &
Parameters

Zero DC Field (B_DC = 0) Two

Low-Frequency (LF) Channel:

Exceptionally slow relaxation

with τ_LF > 1.6 s. Data fitting

yields τ_LF (2.1 K) = 14 s.[1][2]

High-Frequency (HF) Channel:

Obeys the Orbach process at

higher temperatures and the

Raman process at lower

temperatures.[1][2]

Applied DC Field (B_DC = 0.1

T)
Three

The presence of a modest

external field induces a third

relaxation channel, indicating

complex underlying dynamics.

[1][2]

Experimental Protocols
Detailed methodologies for the synthesis and characterization of cobalt(II) benzoate trihydrate

are crucial for reproducibility.

Synthesis of Single Crystals
The synthesis of cobalt(II) benzoate trihydrate is achieved through a direct reaction in an

aqueous solution.[1][3]

Reactants: 0.0975 g of solid cobalt(II) carbonate (CoCO₃, 0.82 mmol) and 0.1 g of solid

benzoic acid (0.82 mmol) are used.
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Procedure: The reactants are placed in a beaker with 75 cm³ of water. The mixture is stirred

and heated to boiling.

Reaction: The solution is maintained at boiling for 3.5 hours, during which its color changes

to pink.

Crystallization: The hot solution is filtered to remove any unreacted solids and then left

undisturbed for crystallization at room temperature.

Product: Brown-green single crystals suitable for X-ray diffraction appear after approximately

three weeks.

Single-Crystal X-ray Crystallography
Structural determination was performed using a single-crystal X-ray diffractometer.[1][3]

Instrument: An Oxford Diffraction Xcalibur diffractometer equipped with a Sapphire3 CCD

detector was used.

Radiation Source: Graphite-monochromated MoKα radiation (λ = 0.71073 Å) was employed.

Temperature: Data was collected on a crystal sample maintained at a low temperature of

173(1) K.

Data Analysis: The collected diffraction data was used for structure solution and refinement

to yield the final crystallographic parameters listed in Table 1.

Magnetic Susceptibility Measurements
Both DC and AC magnetic measurements were conducted using a Quantum Design MPMS-

XL7 SQUID magnetometer.

Sample Preparation: A powdered sample is encapsulated in a gelatin holder for

measurement.

DC Measurements:
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The temperature dependence of the magnetic susceptibility was measured between 1.9 K

and 300 K under an applied DC field of 0.1 T.

Magnetization versus field data was collected at 2.0 K and 4.6 K with fields up to 7 T.

All raw data were corrected for the diamagnetic contribution of the sample holder and the

core diamagnetism of the constituent atoms.

AC Measurements:

Dynamic (AC) susceptibility was measured by applying a small oscillating magnetic field

with an amplitude (B_AC) of 0.38 mT.

Measurements were performed over a frequency range of 0.1 Hz to 1500 Hz.

The experiments were conducted under two conditions: in the absence of an external field

(B_DC = 0 T) and with an applied static field (B_DC = 0.1 T) to probe the field-

dependence of the relaxation dynamics.

Visualization of Pathways and Workflows
Logical Pathway of Magnetic Phenomena
The diagram below illustrates the relationship between the material's unique crystal structure

and its resulting complex magnetic behavior.
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Caption: Relationship from crystal structure to magnetic relaxation.
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Experimental Workflow
This diagram outlines the systematic process of synthesizing and characterizing the magnetic

properties of cobalt(II) benzoate trihydrate.

Synthesis & Structure

Magnetic Characterization
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(CoCO₃ + Benzoic Acid) Crystallization Single Crystal
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Caption: Experimental workflow for synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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